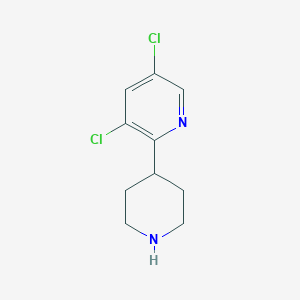

3,5-Dichloro-2-(piperidin-4-yl)pyridine

Description

Significance of Pyridine (B92270) Derivatives in Pharmaceutical and Agrochemical Research

The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a ubiquitous and privileged scaffold in the development of therapeutic agents and crop protection chemicals. google.comnih.govresearchgate.net Its structural similarity to benzene, with the nitrogen atom imparting unique physicochemical properties like increased water solubility and hydrogen bonding capability, makes it a versatile building block in drug design. dovepress.com Pyridine derivatives are integral to a wide range of pharmaceuticals, demonstrating a remarkable breadth of biological activities including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. nih.govnih.govacs.org In the US FDA database, pyridine is one of the most common nitrogen-containing heterocycles found in approved drugs. dovepress.com

In the agrochemical sector, pyridine-based compounds are crucial components of many herbicides, insecticides, and fungicides. google.com The stability of the pyridine ring and the potential for diverse functionalization allow for the fine-tuning of activity, selectivity, and environmental persistence. The development of pyridine-containing agrochemicals has led to significant advancements in crop yields and protection against various pests and diseases. google.com The continuous exploration of novel pyridine derivatives remains a highly active area of research, aimed at discovering next-generation compounds to address unmet needs in both medicine and agriculture.

The Piperidine (B6355638) Moiety as a Key Pharmacophore in Bioactive Molecules

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is another fundamental structural motif frequently found in pharmaceuticals and naturally occurring alkaloids. benthamscience.com Its conformational flexibility allows it to interact with biological targets in a three-dimensionally defined manner, making it a key pharmacophore in a multitude of bioactive molecules. The nitrogen atom within the piperidine ring is often a critical site for interaction, capable of forming hydrogen bonds or acting as a basic center.

Piperidine derivatives are present in over twenty classes of pharmaceuticals, including antipsychotics, opioids, antihistamines, and anticancer agents. benthamscience.com The incorporation of a piperidine moiety can significantly influence a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). It can enhance binding affinity to receptors and enzymes, improve metabolic stability, and modulate solubility. dovepress.com The versatility of the piperidine scaffold, which allows for extensive substitution and modification, ensures its continued prominence in the design and synthesis of new therapeutic agents.

Research Landscape of 3,5-Dichloro-2-(piperidin-4-yl)pyridine and Related Structural Motifs

The specific compound This compound represents a hybrid structure combining the features of a dichlorinated pyridine and a piperidine ring. While detailed, publicly available research focusing exclusively on this exact molecule is limited, its structure places it within a class of compounds of significant interest to medicinal chemists. The research landscape is better understood by examining the synthesis and activity of its constituent parts and closely related structural motifs.

The synthesis of such hybrid molecules often involves the coupling of pre-functionalized pyridine and piperidine precursors. For instance, methods for creating substituted piperidines and for performing substitution reactions on dichloropyridines are well-established. Nucleophilic aromatic substitution (SNAr) on activated dichloropyridines is a common strategy to introduce amine-containing fragments like piperidine. The electronic properties of the pyridine ring, influenced by the chloro substituents, dictate the reactivity and regioselectivity of these coupling reactions.

The dichloropyridine portion of the molecule is a key feature. Dichlorinated aromatic compounds are prevalent in both pharmaceuticals and agrochemicals, where the chlorine atoms can modulate lipophilicity, metabolic stability, and binding interactions. For example, various dichlorophenyl and dichloropyridyl moieties are found in kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates.

Structure-activity relationship (SAR) studies on related pyridine-piperidine hybrids have shown that the nature and position of substituents on both rings are critical for biological activity. Alterations can dramatically affect potency, selectivity, and the pharmacological profile. For example, in the context of anticancer research, different substitutions on hybrid molecules have been shown to influence their inhibitory effects on specific cancer cell lines and molecular targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov While the specific biological profile of This compound is not extensively documented in peer-reviewed literature, its structural framework suggests potential applications in areas where similar dichlorinated aromatic and piperidine-containing molecules have shown promise. Further investigation is required to elucidate its specific biological activities and therapeutic potential.

Below is a table summarizing key information about the core chemical scaffolds discussed.

| Scaffold | Type | Key Features in Bioactive Molecules |

| Pyridine | Aromatic Heterocycle | Versatile biological activity, enhances solubility, hydrogen bonding capability, core of numerous FDA-approved drugs. |

| Piperidine | Saturated Heterocycle | Key pharmacophore, provides 3D structure, improves ADME properties, present in many classes of pharmaceuticals. |

| Dichloropyridine | Substituted Pyridine | Modulates lipophilicity and metabolic stability, common in kinase inhibitors and other targeted therapies. |

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2-piperidin-4-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2/c11-8-5-9(12)10(14-6-8)7-1-3-13-4-2-7/h5-7,13H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSNZFUAZVYTPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(C=C(C=N2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dichloro 2 Piperidin 4 Yl Pyridine and Analogues

Strategies for the Preparation of the 3,5-Dichloropyridine (B137275) Core

A key challenge in the synthesis of the target compound is the regioselective formation of the 3,5-dichloropyridine scaffold. Various methods have been developed to achieve this, starting from different precursors and employing a range of chemical transformations.

Synthesis from Polychlorinated Pyridine (B92270) Precursors

One common approach to obtaining the 3,5-dichloropyridine core is through the selective dechlorination of more highly chlorinated pyridines, such as pentachloropyridine (B147404) or tetrachloropyridines. google.comgoogle.com For instance, 2,3,5-trichloropyridine (B95902) can be synthesized from pentachloropyridine. prepchem.com The reaction of pentachloropyridine with zinc dust in the presence of aqueous ammonium (B1175870) hydroxide (B78521) and toluene (B28343) can yield 2,3,5-trichloropyridine. prepchem.com Another method involves the reaction of pentachloropyridine or 2,3,5,6-tetrachloropyridine (B1294921) with metallic zinc in a strongly alkaline aqueous solution and a water-immiscible reaction medium. google.com

Similarly, 3,5-dichloropyridine can be prepared by reacting a trichloropyridine, a tetrachloropyridine, or pentachloropyridine with zinc metal in the presence of an acidic compound at temperatures ranging from 50-120°C. google.comepo.org The synthesis of pentachloropyridine itself can be achieved by reacting pyridine with chlorine in the vapor phase at high temperatures. researchgate.net Alternatively, it can be produced through a direct electrophilic substitution reaction between pyridine and chlorine. chemicalbook.com The chlorination of pyridine or substituted pyridines in the vapor phase with more than two moles of chlorine per mole of the pyridine compound can also yield products with multiple chlorine substituents. google.com High yields of 3,5-dichloro-2,4,6-trifluoropyridine (B155018) have been obtained by reacting pentachloropyridine with potassium fluoride (B91410) in N-methylpyrrolidone under anhydrous conditions at temperatures below 170°C. google.com

A two-step process for preparing 3,5-dichloropyridine involves first reacting acrylonitrile (B1666552) with anhydrous chloral (B1216628) in the presence of copper(I) chloride to form 2,3,5-trichloropyridine, which is then reacted with zinc metal and an acidic compound. google.com

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki) for 2-Substituted-3,5-Dichloropyridines

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and introducing substituents onto the pyridine ring. These reactions are instrumental in synthesizing 2-substituted-3,5-dichloropyridines. A highly efficient, ligand-free Suzuki reaction of 2,3,5-trichloropyridine with various arylboronic acids has been developed using palladium acetate (B1210297) as a catalyst in an aqueous phase. nih.gov This method provides good yields of 3,5-dichloro-2-arylpyridines. nih.gov

The regioselectivity of Suzuki-Miyaura cross-coupling reactions on polyhalogenated heteroaromatics is a critical factor. nih.gov Generally, in dihalogenated N-heteroarenes, the halide adjacent to the nitrogen is more reactive in palladium-catalyzed cross-couplings. nih.gov However, the use of sterically hindered N-heterocyclic carbene ligands can promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov Interestingly, ligand-free "Jeffery" conditions have been found to significantly enhance C4-selectivity in the Suzuki coupling of 2,4-dichloropyridine (B17371) and even enable C5-selective cross-coupling of 2,5-dichloropyridine. nih.gov The choice of solvent is also crucial, with alcoholic solvent mixtures often providing greater reactivity at lower temperatures compared to polar aprotic solvents in one-pot, regioselective double Suzuki couplings of dichloropyrimidines. nih.govresearchgate.net

The following table summarizes the conditions for a palladium acetate-catalyzed ligand-free Suzuki coupling of 2,3,5-trichloropyridine with phenylboronic acid. nih.gov

| Parameter | Condition |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |

| Reactants | 2,3,5-Trichloropyridine, Phenylboronic acid |

| Base | Sodium carbonate (Na₂CO₃) |

| Solvent | Water and an organic solvent mixture (3.5:3) |

| Atmosphere | Air |

Halogenation and Functional Group Interconversion on Pyridine Rings

Direct and selective halogenation of the pyridine ring is another important strategy. However, the electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging, often requiring harsh conditions such as high temperatures and the use of strong acids. nih.govchemrxiv.org These reactions can also lead to mixtures of regioisomers. chemrxiv.org

Alternative methods have been developed to overcome these limitations. A sequence involving the ring-opening of pyridinium (B92312) salts to form Zincke imine intermediates, followed by halogenation and subsequent ring-closing, allows for highly regioselective halogenation at the 3-position under mild conditions. nih.govchemrxiv.org Another approach utilizes designed phosphine (B1218219) reagents that are selectively installed at the 4-position of pyridines to form phosphonium (B103445) salts, which are then displaced by halide nucleophiles. nih.govchemrxiv.org

Functional group interconversion can also be employed. For instance, a synthetic method for 2,3,5-trichloropyridine starts from 2-chloropyridine, which is first converted to a 2-alkoxypyridine. This intermediate is then reacted with a chlorinating agent in the presence of a base to produce 3,5-dichloro-2-alkoxypyridine, which is finally chlorinated to yield the desired 2,3,5-trichloropyridine. google.com

Introduction and Chemical Manipulation of the Piperidin-4-yl Moiety

The piperidine (B6355638) ring is a prevalent scaffold in many natural products and pharmaceuticals. nih.govnih.gov Its synthesis and functionalization are therefore of significant interest.

Formation of the Piperidine Ring via Cyclization Reactions

The formation of the piperidine ring can be achieved through various intramolecular cyclization strategies. nih.gov These methods often involve the closure of a linear precursor to form the six-membered ring. Examples include:

Aza-Sakurai cyclizations of allylic amines with aldehydes or cyclic ketones. nih.gov

Radical-mediated amine cyclization , for instance, the intramolecular cyclization of linear amino-aldehydes catalyzed by cobalt(II). nih.gov

Intramolecular radical C–H amination/cyclization , which can be achieved through electrolysis or with copper catalysis. nih.gov

Reductive cyclization of δ-ketonitriles or γ-carboalkoxyimines. dtic.mil

Electroreductive cyclization of an imine with terminal dihaloalkanes in a flow microreactor, which provides a green and efficient route to piperidine derivatives. beilstein-journals.org

Intramolecular cyclization of acyl iminium and iminium ions substituted with an allylsilyl side chain. researchgate.net

Dieckmann condensation of the addition product of acrylates to primary amines is a common route to 4-piperidones, which are precursors to 4-substituted piperidines. dtic.mil

The following table outlines some of the main routes for intramolecular cyclization to form the piperidine ring. nih.gov

| Cyclization Strategy | Key Features |

| Asymmetric Synthesis | Provides control over stereochemistry. |

| Metal-Catalyzed Cyclization | Utilizes transition metals to facilitate ring closure. |

| Intramolecular Silyl-Prins Reaction | Involves the reaction of an alkene with a silylated electrophile. |

| Electrophilic Cyclization | An electrophile initiates the ring-closing process. |

| Aza-Michael Reaction | Involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. |

Catalytic Enantioselective Synthesis of 3-Piperidines from Pyridine Derivatives

The development of enantioselective methods for the synthesis of substituted piperidines is crucial for accessing chiral drug candidates. A significant advancement in this area is the catalytic enantioselective synthesis of 3-piperidines from pyridine derivatives. nih.govnih.gov

One such approach involves a three-step process:

Partial reduction of pyridine. nih.govnih.gov

A rhodium-catalyzed asymmetric carbometalation. nih.govnih.gov

A subsequent reduction step. nih.govnih.gov

The key step is a rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate intermediate. nih.govnih.govorganic-chemistry.org This reaction proceeds with high yield and excellent enantioselectivity, tolerating a wide range of functional groups, to provide 3-substituted tetrahydropyridines. nih.govnih.govorganic-chemistry.org These intermediates can then be reduced to furnish a variety of enantioenriched 3-piperidines. nih.govnih.govorganic-chemistry.org

A chemo-enzymatic approach has also been developed for the asymmetric dearomatization of activated pyridines. acs.org This method utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. acs.org

Coupling of Piperidine Derivatives to the Pyridine Core (e.g., via Amination or Alkylation)

The principal and most direct method for synthesizing 3,5-dichloro-2-(piperidin-4-yl)pyridine is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 2,3,5-trichloropyridine with a 4-substituted piperidine derivative. The electron-withdrawing nature of the nitrogen atom and the chlorine atoms in the pyridine ring activates the C2 and C6 positions towards nucleophilic attack.

In this reaction, the secondary amine of the piperidine ring acts as the nucleophile, displacing one of the chlorine atoms on the pyridine ring. The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. Common bases include triethylamine (B128534) (Et₃N), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). The choice of solvent can vary, with polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) being commonly employed to facilitate the reaction. The reaction temperature can range from room temperature to elevated temperatures to drive the reaction to completion.

An alternative, though less direct, approach involves palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination. This method could be employed by reacting a suitable piperidine derivative with a 3,5-dichloro-2-halopyridine (where the halogen at the 2-position is more reactive, such as bromine or iodine). This reaction requires a palladium catalyst, a phosphine ligand, and a base. While versatile, the SNAr approach is often more straightforward and cost-effective for this specific transformation.

Chemo- and Regioselective Considerations in the Synthesis of this compound

The synthesis of this compound from 2,3,5-trichloropyridine presents a key regioselectivity challenge. The pyridine ring has three potential sites for nucleophilic attack: the C2, C3, and C5 positions. However, due to the electronic properties of the pyridine ring, nucleophilic attack is strongly favored at the positions ortho and para to the ring nitrogen (C2 and C6/C4 respectively). In the case of 2,3,5-trichloropyridine, the C2 and C6 (unsubstituted in this case) positions are the most activated.

Computational studies and experimental evidence suggest that nucleophilic attack by amines on polychlorinated pyridines and pyrimidines preferentially occurs at the C2 or C4/C6 positions. For 2,3,5-trichloropyridine, the C2 position is highly susceptible to nucleophilic substitution. This selectivity is attributed to the combined electron-withdrawing effects of the ring nitrogen and the chlorine substituents, which stabilize the Meisenheimer-like intermediate formed during the SNAr reaction. The chlorine atom at the C3 position has a lesser activating effect compared to the one at C2. Therefore, the reaction of a piperidine derivative with 2,3,5-trichloropyridine typically yields the desired 2-substituted product with high regioselectivity.

The chemoselectivity of the reaction is also a crucial aspect, particularly when the piperidine derivative contains other functional groups. The reaction conditions can be optimized to favor the amination at the pyridine ring over potential side reactions involving these other functionalities.

Derivatization Strategies on the Piperidine Nitrogen and Pyridine Ring

Once the this compound core has been synthesized, it can be further modified at both the piperidine nitrogen and the pyridine ring to generate a library of analogues for structure-activity relationship (SAR) studies.

Derivatization of the Piperidine Nitrogen:

The secondary amine of the piperidine ring provides a convenient handle for a variety of derivatization reactions.

N-Alkylation: The piperidine nitrogen can be readily alkylated using a range of alkyl halides (e.g., iodides, bromides, or chlorides) in the presence of a base such as potassium carbonate or sodium hydride. This allows for the introduction of various alkyl chains, which can be linear, branched, or cyclic. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another effective method for N-alkylation.

N-Arylation: The piperidine nitrogen can be arylated using methodologies such as the Buchwald-Hartwig amination with aryl halides or triflates. This reaction requires a palladium or copper catalyst and a suitable ligand to facilitate the C-N bond formation.

Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base leads to the formation of the corresponding amides and sulfonamides, respectively.

| Derivatization Reaction | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | N-Alkylpiperidine |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-Alkylpiperidine |

| N-Arylation | Aryl halide/triflate, Pd or Cu catalyst, Ligand, Base | N-Arylpiperidine |

| Acylation | Acyl chloride/anhydride, Base | N-Acylpiperidine (Amide) |

| Sulfonylation | Sulfonyl chloride, Base | N-Sulfonylpiperidine (Sulfonamide) |

Derivatization of the Pyridine Ring:

The two chlorine atoms on the pyridine ring of this compound offer opportunities for further functionalization, primarily through cross-coupling reactions.

Suzuki Coupling: The chlorine atoms, particularly the one at the C5 position, can be replaced with aryl or heteroaryl groups via a Suzuki cross-coupling reaction. nih.gov This typically involves reacting the dichloropyridine derivative with a boronic acid or ester in the presence of a palladium catalyst, a phosphine ligand, and a base. This method is highly effective for creating C-C bonds and introducing diverse aromatic moieties.

Other Cross-Coupling Reactions: Other palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling (with terminal alkynes), Stille coupling (with organostannanes), and Negishi coupling (with organozinc reagents), can also be employed to introduce a variety of substituents at the chlorinated positions.

Electrophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient and less reactive towards electrophilic aromatic substitution, the presence of the amino-substituted piperidine ring can influence the reactivity of the remaining positions on the pyridine ring. However, forcing conditions would likely be required, and regioselectivity could be an issue.

| Derivatization Reaction | Reagents and Conditions | Resulting Functional Group |

| Suzuki Coupling | Aryl/heteroaryl boronic acid/ester, Pd catalyst, Ligand, Base | Aryl/heteroaryl-substituted pyridine |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu co-catalyst, Base | Alkynyl-substituted pyridine |

| Stille Coupling | Organostannane, Pd catalyst, Ligand | Alkyl/Aryl/Vinyl-substituted pyridine |

| Negishi Coupling | Organozinc reagent, Pd catalyst | Alkyl/Aryl/Vinyl-substituted pyridine |

Structure Activity Relationship Sar Studies of 3,5 Dichloro 2 Piperidin 4 Yl Pyridine Derivatives

Impact of Halogen Substitutions on the Pyridine (B92270) Ring (e.g., Position and Number of Chlorines)

The presence and positioning of halogen atoms on the pyridine ring are fundamental to the biological activity of this class of compounds. The 3,5-dichloro substitution pattern, in particular, establishes a distinct electronic and steric profile that is often crucial for target engagement.

Halogen atoms, especially chlorine, are highly electronegative and act as electron-withdrawing groups, which lowers the pKa of the pyridine nitrogen, affecting its basicity and potential for ionic interactions. Furthermore, the position of these halogens is critical. The 3,5-disubstitution pattern creates a specific electrostatic potential map on the aromatic ring that influences how it fits into a protein's binding pocket.

Research into related heterocyclic systems has shown that halogens can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophilic partner, such as a backbone carbonyl oxygen in a protein. mdpi.comnih.gov The strength of this interaction is dependent on the type and position of the halogen. mdpi.com Studies on analogous dichlorinated scaffolds have demonstrated that altering the position of chlorine atoms can significantly impact binding affinity and biological function. nih.govnih.gov For instance, moving a chlorine atom from one position to another can disrupt or create favorable interactions within a binding site. Maintaining the 3,5-dichloro arrangement is often key to preserving the potency of these derivatives.

Table 1: Hypothetical Impact of Pyridine Ring Halogenation on Receptor Binding Affinity

| Compound | Substitution Pattern | Hypothetical Binding Affinity (Ki, nM) | Key Postulated Interactions |

|---|---|---|---|

| Parent Compound | 3,5-Dichloro | 5 | Optimal hydrophobic and halogen bond interactions. |

| Analog A | 3-Chloro | 50 | Reduced hydrophobic contact; loss of one halogen bond. |

| Analog B | 2,5-Dichloro | 150 | Steric clash due to C-2 chlorine; altered electronic profile. |

| Analog C | 3,5-Difluoro | 25 | Weaker halogen bonding potential compared to chlorine. |

| Analog D | 3,5-Dibromo | 8 | Enhanced halogen bonding and hydrophobic interactions. nih.gov |

Conformational Analysis and Stereochemical Influences of the Piperidine (B6355638) Ring on Biological Activity

To minimize steric hindrance, this large substituent strongly prefers an equatorial position on the piperidine ring. An axial orientation would result in significant 1,3-diaxial interactions with the hydrogens at the C-2 and C-6 positions of the piperidine ring, which is energetically unfavorable. whiterose.ac.uk This conformational preference dictates the spatial orientation of the pyridine ring relative to the piperidine scaffold, which is critical for proper alignment within a receptor's binding site. The stereochemistry of any additional substituents on the piperidine ring can further influence its preferred conformation and biological activity. The interplay of steric factors, electrostatic interactions, and hyperconjugation ultimately determines the most stable conformation. researchgate.net

Table 2: Influence of C-4 Substituent Conformation on Piperidine Ring Stability

| Substituent at C-4 | Preferred Orientation | Relative Energy (Axial vs. Equatorial) | Implication for Biological Activity |

|---|---|---|---|

| 3,5-Dichloropyridin-2-yl | Equatorial | High (Axial disfavored) | Presents a specific vector for pyridine ring interaction. |

| Methyl | Equatorial | Medium (Axial moderately disfavored) | Less defined orientation compared to larger groups. |

| Hydrogen | N/A | N/A | Baseline reference. |

Exploration of Substituent Effects at the Piperidine Nitrogen and Pyridine C-2 Position

The nitrogen atom of the piperidine ring is a key site for modification in SAR studies. As a basic center, it is often protonated at physiological pH, allowing for a potent ionic interaction (a salt bridge) with an acidic residue (e.g., aspartate or glutamate) in a target protein. The nature of the substituent on this nitrogen can profoundly affect the compound's properties.

Small alkyl groups (e.g., methyl, ethyl) can enhance potency by filling small hydrophobic pockets. Larger or more complex groups can be used to probe for additional binding interactions, improve selectivity, or modify pharmacokinetic properties such as solubility and metabolic stability. Structure-activity relationship studies have shown that introducing electron-withdrawing groups can impact potency. researchgate.net

While the core scaffold is 3,5-dichloro-2-(piperidin-4-yl)pyridine, hypothetical modifications at the C-2 position (where the piperidine ring is attached) could also be explored. Introducing small substituents might alter the rotational barrier between the two rings, thereby influencing the molecule's preferred conformation.

Table 3: Effect of Piperidine N-Substituents on Activity

| Compound | N-Substituent (R) | Hypothetical Activity | Rationale |

|---|---|---|---|

| Core Scaffold | -H | Moderate | Potential for ionic interaction; serves as a baseline. |

| Derivative E | -CH₃ | High | Fills a small hydrophobic pocket near the ionic interaction site. |

| Derivative F | -C(O)CH₃ (Acetyl) | Low | Amide group reduces basicity of the nitrogen, losing the key ionic interaction. |

| Derivative G | -CH₂Ph (Benzyl) | Variable | Activity depends on the presence of a larger hydrophobic pocket for the phenyl ring. |

Scaffold Hopping and Bioisosteric Replacements in Related Dichloropyridine Systems

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to identify novel, patentable chemotypes with improved properties. researchgate.netnih.govnih.gov Bioisosterism involves replacing a functional group or a whole substructure with another that has similar physical and chemical properties, with the goal of retaining or improving biological activity. researchgate.net

In the context of this compound, one could envision several bioisosteric replacements:

Piperidine Ring Replacement: The piperidine ring could be swapped for other saturated heterocycles such as pyrrolidine, azetidine, or morpholine. This would alter the ring size, conformation, and the position of the basic nitrogen, potentially leading to improved binding or better pharmacokinetic profiles.

Scaffold hopping is a more drastic approach, where the entire core architecture is replaced by a structurally different scaffold that mimics the functionality and spatial arrangement of the original pharmacophore. researchgate.netnih.gov This can lead to the discovery of completely new classes of compounds with the same biological target.

Table 4: Potential Bioisosteric Replacements for the Dichloropyridine Scaffold

| Original Moiety | Potential Bioisostere | Key Property Changes |

|---|---|---|

| 3,5-Dichloropyridine (B137275) | 3,5-Dichlorophenyl | Removes the pyridine nitrogen as a hydrogen bond acceptor. |

| 3,5-Dichloropyridine | 2,4-Dichloropyrimidine | Alters H-bonding pattern and dipole moment. |

| Piperidine | Pyrrolidine | Reduces ring size; changes geometry and basicity. |

| Piperidine | Cyclohexylamino | Maintains ring size but alters connection point and flexibility. |

Molecular Interactions and Mechanistic Insights of 3,5 Dichloro 2 Piperidin 4 Yl Pyridine

Computational Chemistry and Molecular Modeling Approaches

Computational methods are instrumental in predicting and analyzing the behavior of small molecules like 3,5-Dichloro-2-(piperidin-4-yl)pyridine at a molecular level. These approaches offer insights into binding affinities, stability of interactions, and the electronic properties of the compound, which are critical for its biological activity.

Ligand-Protein Docking Simulations for Target Binding Prediction

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. This method is crucial for identifying potential biological targets and understanding the binding mode of a ligand. For derivatives of pyridine (B92270) and piperidine (B6355638), molecular docking studies have been employed to predict their binding affinities and interaction patterns with various proteins. nih.govresearchgate.net

In silico molecular docking studies are pivotal in drug discovery for evaluating the interaction between a ligand and the active site of a target protein. researchgate.net For instance, the docking of newly synthesized compounds is a key step in identifying essential active site residues involved in their activity or selectivity. researchgate.netd-nb.info While specific docking studies for this compound are not extensively documented in publicly available literature, the methodology is well-established. Such simulations would involve preparing the three-dimensional structure of the compound and docking it into the binding sites of various putative protein targets. The results would be analyzed based on scoring functions that estimate the binding energy, with lower energy scores typically indicating a more favorable binding interaction. nih.gov

Molecular Dynamics Simulations to Elucidate Binding Stability

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions over time, offering insights into the stability of the complex. These simulations can reveal conformational changes in both the ligand and the protein upon binding and help to validate the results of docking studies. nih.gov

For example, MD simulations have been used to study the stability of complexes between thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives and their target enzymes. nih.govplos.org These simulations typically run for nanoseconds and analyze parameters such as root-mean-square deviation (RMSD) to assess the stability of the complex. nih.gov A stable RMSD suggests that the ligand remains bound in a consistent conformation within the protein's active site. Such studies on this compound would be invaluable in confirming the stability of its interactions with predicted targets. The insights gained from MD simulations can elucidate the thermodynamic properties of the binding process. mdpi.com

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, including its geometry, electronic structure, and reactivity. researchgate.net These calculations can provide insights into the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the energy gap between which is an indicator of the molecule's reactivity. researchgate.net

For instance, DFT has been used to analyze the electronic properties of N,N'-diphenylguanidinium 3,5-dichlorobenzoate, a compound also featuring a dichlorinated phenyl ring. researchgate.net Such analyses for this compound would help in understanding its charge distribution, molecular electrostatic potential, and the nature of its chemical bonds, all of which are crucial for its interaction with biological macromolecules.

Identification of Putative Molecular Targets and Signaling Pathways

The structural features of this compound, namely the dichloropyridine and piperidine moieties, suggest potential interactions with a range of biological targets, including enzymes and receptors.

Enzyme Inhibition Profiles (e.g., Monoamine Oxidases, Cholinesterases, Kinases, Cyclooxygenase)

The pyridine and piperidine scaffolds are present in many biologically active compounds, including enzyme inhibitors.

Monoamine Oxidases (MAOs): MAO inhibitors are a class of drugs that block the action of monoamine oxidase enzymes, which are responsible for breaking down neurotransmitters like dopamine (B1211576), norepinephrine, and serotonin (B10506). drugs.comwikipedia.org Derivatives of pyridazinobenzylpiperidine have been synthesized and evaluated as inhibitors of MAO, with some compounds showing selective inhibition of MAO-B. nih.gov Given the structural similarities, it is plausible that this compound could exhibit inhibitory activity against MAOs. fpnotebook.com

Cholinesterases: Cholinesterase inhibitors are compounds that block the action of enzymes that break down the neurotransmitter acetylcholine. While specific data on this compound is not available, various pyridine derivatives have been investigated as cholinesterase inhibitors.

Kinases: Kinases are a large family of enzymes that play crucial roles in cell signaling. The pyridine scaffold is a common feature in many kinase inhibitors. vulcanchem.com For example, crizotinib (B193316), a piperidine and aminopyridine derivative, is an inhibitor of receptor protein-tyrosine kinases like anaplastic lymphoma kinase (ALK). nih.gov Furthermore, aminopyridine scaffolds have been explored as a basis for inhibitors of vaccinia-related kinases 1 and 2 (VRK1 and VRK2). researchgate.net A novel series of N-aryl-N'-pyrimidin-4-yl ureas, which includes a dichlorophenyl moiety, has been optimized to create potent and selective inhibitors of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. researchgate.net

Cyclooxygenase (COX): COX enzymes are involved in the synthesis of prostaglandins (B1171923) and are key targets for anti-inflammatory drugs. Certain N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives have been shown to inhibit both COX-1 and COX-2. nih.gov Additionally, some 3,5-dichloropyridine (B137275) derivatives have been shown to inhibit the expression of COX-2. nih.gov

Below is a table summarizing the potential enzyme inhibition profiles based on related compounds.

| Enzyme Family | Potential Activity of this compound | Basis of Hypothesis |

| Monoamine Oxidases (MAOs) | Potential Inhibitor | Structural similarity to pyridazinobenzylpiperidine-based MAO inhibitors. nih.gov |

| Cholinesterases | Possible Inhibitory Activity | Pyridine derivatives are known to act as cholinesterase inhibitors. |

| Kinases | Potential Inhibitor | The pyridine and piperidine moieties are present in known kinase inhibitors like crizotinib and FGFR inhibitors. nih.govresearchgate.net |

| Cyclooxygenase (COX) | Potential Inhibitor | Dichloropyridine derivatives have been shown to inhibit COX-2 expression. nih.gov |

Receptor Antagonism/Agonism (e.g., 5-HT6 Receptor, P2X7 Receptor, TRPV1 Receptor, FXR)

The interaction of this compound with various receptors is another area of significant interest.

5-HT6 Receptor: The 5-HT6 receptor, a member of the serotonin receptor family, is almost exclusively found in the central nervous system and is a target for cognitive enhancing agents. nih.gov Antagonists of the 5-HT6 receptor have shown potential in improving cognitive performance. nih.gov Dichloro-substituted phenyl derivatives have been investigated as potent 5-HT6 receptor antagonists. researchgate.netnih.gov

P2X7 Receptor: The P2X7 receptor is an ATP-gated ion channel involved in inflammation and pain signaling. nih.gov Derivatives of 3,5-dichloropyridine have been identified as novel P2X7 receptor antagonists. nih.gov Structure-activity relationship studies have indicated that the 3,5-disubstituted chlorides in the pyridine skeleton are critical for this antagonistic activity. nih.gov

TRPV1 Receptor: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain sensation. wikipedia.org Antagonists of the TRPV1 receptor are being investigated as potential analgesics. wikipedia.org Several compounds containing a pyridine moiety, such as N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), have been identified as TRPV1 antagonists. nih.gov

Farnesoid X Receptor (FXR): FXR is a nuclear receptor that plays a key role in bile acid, lipid, and glucose metabolism. nih.govnih.gov Both agonists and antagonists of FXR are being explored for the treatment of various metabolic and gastrointestinal diseases. nih.govmdpi.com While direct evidence for this compound is lacking, a compound containing a 2,6-dichlorophenyl group and a piperidine moiety has been identified as a novel FXR agonist for the treatment of dyslipidemia. researchgate.net

The table below summarizes the potential receptor interactions.

| Receptor | Potential Activity of this compound | Basis of Hypothesis |

| 5-HT6 Receptor | Potential Antagonist | Dichloro-substituted derivatives are known 5-HT6 receptor antagonists. researchgate.netnih.gov |

| P2X7 Receptor | Potential Antagonist | 3,5-dichloropyridine derivatives have shown P2X7 receptor antagonistic activity. nih.gov |

| TRPV1 Receptor | Potential Antagonist | Pyridine-containing compounds have been identified as TRPV1 antagonists. nih.gov |

| Farnesoid X Receptor (FXR) | Potential Agonist/Antagonist | A compound with a dichlorophenyl and piperidine moiety acts as an FXR agonist. researchgate.net |

Preclinical Pharmacological Evaluation of 3,5 Dichloro 2 Piperidin 4 Yl Pyridine Analogues

In Vitro Biological Activity Assessments

A comprehensive suite of in vitro assays was conducted to elucidate the biological effects of the synthesized analogues at the cellular and molecular levels.

The antiproliferative and cytotoxic potential of various analogues of 3,5-dichloro-2-(piperidin-4-yl)pyridine were evaluated against a panel of human cancer cell lines. A notable class of related compounds, the 3,5-bis(benzylidene)-4-piperidones, has demonstrated significant cytotoxic activity. For instance, a series of these compounds showed potent cytotoxicity against squamous cell carcinomas (Ca9-22, HSC-2, HSC-3, and HSC-4), with 83% of the compounds having CC50 values in the submicromolar range and some even in the double-digit nanomolar range. nih.gov A key finding was the selective toxicity of these compounds towards malignant cells over non-malignant human cells like HGF, HPLF, and HPC, leading to favorable selectivity index (SI) values. nih.gov

Further studies on N-acyl analogues, specifically 1-acryloyl-3,5-bis(benzylidene)piperidin-4-ones, also revealed mainly submicromolar CC50 values against neoplastic HSC-2, HSC-4, and HL-60 cells, with a higher potency and selectivity compared to their non-acylated counterparts. nih.gov The introduction of a dichloroacetyl group to the 3,5-bis(benzylidene)-4-piperidone scaffold also resulted in potent cytotoxins against human HCT116 colon cancer cells, with several analogues exhibiting IC50 values in the double-digit nanomolar range and high selectivity indices when compared to non-malignant colon cells. researchgate.net

In a different series, 2-alkyl-4-halo-1,2,5,6-tetrahydropyridine analogs were found to be more potent antiproliferative agents than their saturated trans-2-alkyl-4-halopiperidine counterparts when tested against human solid tumor cell lines A2780 (ovarian), SW1573 (lung), and WiDr (colon). nih.gov One particular aza compound demonstrated remarkable selectivity for the resistant WiDr cell line and was found to induce a G2/M phase cell cycle arrest. nih.gov Similarly, novel diarylpyridines designed as tubulin polymerization inhibitors showed remarkable antiproliferative activities against HeLa, MCF-7, and SGC-7901 cancer cell lines in sub-micromolar concentrations. nih.gov

Table 1: Cytotoxicity of Selected 3,5-bis(benzylidene)-4-piperidone Analogues

| Compound | Cancer Cell Line | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 1d | Squamous Cell Carcinoma | Submicromolar | Noteworthy |

| 1g | Squamous Cell Carcinoma | Submicromolar | Noteworthy |

| 1k | Squamous Cell Carcinoma | Submicromolar | Noteworthy |

| 2e | Oral Cancer Cells | Not specified | High |

| 2r | Oral Cancer Cells | Not specified | Exceeded doxorubicin |

| 2k, m, o | Colon Cancer & Leukemic Cells | Not specified | High |

Data compiled from studies on related piperidone structures. nih.govmdpi.com

Analogues of this compound have been investigated for their potential to combat microbial and fungal infections. In a study of 3,5-diarylidene-4-piperidone derivatives, one compound, 3,5-dibenzylidene-1-(3,5-dichloro-2-hydroxyphenylsulfonyl)piperidin-4-one, demonstrated notable antifungal activity against Aspergillus niger and Aspergillus fumigatus. researchgate.net Other derivatives in the same series showed moderate activity against bacterial strains such as S. enterica and V. cholerae. researchgate.net

Another study focused on synthetic 6-alkyl-2,3,4,5-tetrahydropyridines, which are analogues of natural piperideines found in fire ant venom. Compounds with C-6 alkyl chain lengths of C14 to C18 displayed varying degrees of antifungal activity. nih.gov Specifically, 6-hexadecyl-2,3,4,5-tetrahydropyridine showed significant potency with minimum fungicidal concentrations of 3.8 µg/mL against Cryptococcus neoformans and 7.5 µg/mL against Candida glabrata and Candida krusei. nih.gov The antifungal activity of these compounds appears to be correlated with the length of the C-6 side chain. nih.gov

Furthermore, a screening of a chemical library identified 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) as a compound with potential antifungal activity against Candida albicans. nih.gov This compound was effective against both standard and drug-resistant strains of C. albicans and also inhibited biofilm formation. nih.gov

Table 2: Antifungal Activity of Selected Pyridine (B92270) and Piperidine (B6355638) Analogues

| Compound | Fungal Strain | Activity |

|---|---|---|

| 3,5-dibenzylidene-1-(3,5-dichloro-2-hydroxyphenylsulfonyl)piperidin-4-one | Aspergillus niger, Aspergillus fumigatus | Best antifungal activity in the series |

| 6-hexadecyl-2,3,4,5-tetrahydropyridine | Cryptococcus neoformans | MFC = 3.8 µg/mL |

| 6-hexadecyl-2,3,4,5-tetrahydropyridine | Candida albicans | MFC = 15.0 µg/mL |

| 6-hexadecyl-2,3,4,5-tetrahydropyridine | Candida glabrata, Candida krusei | MFC = 7.5 µg/mL |

| 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) | Candida albicans (including resistant strains) | Significant reduction in colonies, inhibition of biofilm |

MFC: Minimum Fungicidal Concentration. Data from multiple studies on related heterocyclic compounds. researchgate.netnih.govnih.gov

To understand the mechanism of action, binding affinities of this compound analogues and related structures were determined for specific biological targets. A study focused on identifying selective sigma-2 (σ2) receptor ligands used a lead compound to synthesize and screen various analogues. nih.gov The results showed that modifications to the piperazine (B1678402) and tropane (B1204802) scaffolds could yield ligands with high affinity and selectivity for the σ2 receptor. nih.gov For instance, 1-(5-Chloropyridin-2-yl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane was identified as a high-affinity ligand with a σ2 Ki of 2.2 nM. nih.gov

In another line of research, heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides were evaluated for their affinity to dopamine (B1211576) D3 receptors. nih.gov These compounds are being investigated as potential treatments for substance abuse. nih.gov Several analogues demonstrated high affinity for the human dopamine D3 (hD3) receptor, with Ki values in the range of 1-5 nM, and over 100-fold selectivity for D3 over D2 and D4 receptors. nih.gov

Additionally, a series of 2-{N-[ω-(1-benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles were synthesized and showed high affinity for both σ1 and σ2 receptors. researchgate.netmdpi.com One compound, in particular, exhibited a high affinity for the human σ1 receptor (hσ1R) with a Ki of 1.45 nM and 290-fold selectivity over the σ2 subtype. researchgate.netmdpi.com This compound also showed potent dual-target activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netmdpi.com

Table 3: Receptor Binding Affinities of Selected Pyridine Analogues

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity |

|---|---|---|---|

| 1-(5-Chloropyridin-2-yl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane | Sigma-2 (σ2) | 2.2 nM | Selective for σ2 |

| Heterocyclic arylcarboxamide analogues | Dopamine D3 (hD3) | 1-5 nM | >100-fold vs D2/D4 |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Sigma-1 (hσ1R) | 1.45 nM | 290-fold vs σ2 |

Data compiled from various receptor binding studies. nih.govnih.govresearchgate.netmdpi.com

The functional activity of these compounds was assessed in cell-based assays. A series of 2,3,5-trisubstituted pyridine analogues were identified as potent and selective inhibitors of Interleukin-1β (IL-1β) release. csic.esnih.gov IL-1β is a key mediator of inflammation, and its inhibition is a therapeutic strategy for a range of diseases. nih.govresearchgate.net The optimization of a hit compound led to the identification of an orally available inhibitor that effectively blocks IL-1β release. nih.gov This inhibitory action is believed to be mediated through the modulation of the p38 MAPK signaling pathway. nih.gov

Table 4: IL-1β Release Inhibition by 2,3,5-Trisubstituted Pyridine Derivatives

| Compound Series | Assay | Finding |

|---|---|---|

| 2,3,5-trisubstituted pyridines | IL-1β release in human monocyte-derived macrophages | Potent and selective inhibition |

| Optimized lead compound (13b/AIK3-305) | IL-1β release | Orally available, potent, and selective inhibitor |

Data from studies on the anti-inflammatory properties of pyridine analogues. csic.esnih.gov

In Vivo Efficacy Studies in Relevant Animal Models

To translate the in vitro findings, lead compounds were advanced to in vivo studies using animal models that are relevant to the targeted therapeutic areas.

Animal models are crucial for evaluating the potential of new compounds to treat cognitive and central nervous system disorders. nih.govnih.gov Dopamine D3 receptor antagonists and partial agonists, a class to which some this compound analogues belong, have been shown to modulate drug-seeking behaviors in animal models of addiction. nih.gov A specific compound, PG01037, and its related analogues are currently under evaluation in such models. nih.gov These studies are essential for bridging the gap between in vitro binding affinity and in vivo behavioral potency. nih.gov The development of pyridine alkaloids, in general, has shown promise for CNS-related conditions, with various compounds demonstrating activity in models of neurodegenerative and psychiatric disorders. nih.gov

Animal Models for Infectious Diseases

The evaluation of novel chemical entities in animal models of infectious disease is a critical step in the drug discovery pipeline, providing essential data on in vivo efficacy. Analogues of the this compound scaffold have been investigated in various models, demonstrating potential against a range of pathogens, including parasites and fungi.

In the field of antimalarial research, analogues featuring a pyridine core have shown significant activity. A notable study focused on 3,5-diaryl-2-aminopyridines led to the development of pyrazine (B50134) analogues with potent oral antimalarial activity. mmv.org In a standard 4-day suppressive test using a Plasmodium berghei-infected mouse model, these compounds demonstrated good efficacy at low oral doses. mmv.org One of the lead compounds from this series was reported to be completely curative in the infected mice. mmv.org

The antifungal potential of pyridine analogues has also been assessed in vivo. A series of novel pyridine carboxamide derivatives were designed as potential succinate (B1194679) dehydrogenase inhibitors. One promising compound, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, was tested for its in vivo efficacy against the plant pathogenic fungus Botrytis cinerea. The compound exhibited preventative efficacy comparable to the commercial fungicide thifluzamide, confirming its antifungal activity in a live model. nih.gov

Furthermore, the antimycobacterial activity of 2,4-disubstituted pyridine derivatives has been established. These compounds were evaluated for their ability to combat Mycobacterium tuberculosis, an intracellular pathogen. Studies confirmed that lead compounds in this class possess significant bactericidal activity against tubercle bacilli located within human macrophages, a key aspect of tuberculosis infection that is modeled in preclinical studies. frontiersin.org

Table 1: In Vivo Efficacy of Pyridine Analogues in Infectious Disease Models

| Compound Class | Infectious Agent | Animal Model | Key Finding | Reference |

|---|---|---|---|---|

| 3,5-Diaryl-2-aminopyrazine Analogue | Plasmodium berghei | Mouse Model | Showed good efficacy at low oral doses; one compound was completely curative. | mmv.org |

| Pyridine Carboxamide Derivative | Botrytis cinerea | In Vivo Fungicide Test | Demonstrated preventative efficacy similar to the commercial fungicide thifluzamide. | nih.gov |

| 2,4-Disubstituted Pyridine Derivatives | Mycobacterium tuberculosis | Intracellular (Macrophage) Model | Exhibited significant bactericidal activity against intracellularly located bacilli. | frontiersin.org |

Animal Models for Inflammatory and Pain Responses

The therapeutic potential of pyridine and piperidine analogues for inflammatory conditions and pain has been explored using established preclinical animal models. These models are designed to induce and measure specific aspects of the inflammatory cascade and nociceptive responses, allowing for the assessment of a compound's activity.

A widely used model for acute inflammation is the carrageenan-induced paw edema test in rodents. creative-biolabs.com This model involves the injection of carrageenan, an irritant, into the paw, which elicits a well-characterized inflammatory response, including edema, that can be quantified over time. creative-biolabs.comnih.gov The ability of a test compound to reduce this swelling is a key indicator of its anti-inflammatory properties. nih.gov Pyridine carbothioamide analogues have been evaluated using a Complete Freund's Adjuvant-induced inflammatory model, which has both an acute and a chronic phase. In vivo results for these compounds confirmed their anti-inflammatory effects through a significant reduction in paw size. nih.gov

In the context of respiratory inflammation, a mouse model of allergic asthma has been employed to evaluate pyridine derivatives. This model mimics key features of human asthma, including the recruitment of inflammatory cells to the airways. A study on arylpyridin-2-yl guanidine (B92328) derivatives, which included a piperidinyl-pyridine compound, identified a non-cytotoxic 2-aminobenzimidazole (B67599) analogue that significantly inhibited inflammatory cell recruitment in this model. mdpi.com

Regarding pain responses, various piperidine derivatives have been shown to exhibit analgesic activities. nih.gov While not all studies explicitly feature a pyridine ring, the piperidine moiety is a common structural feature in many centrally-acting analgesics. umh.es The activity of 4-(4'-bromophenyl)-4-piperidinol and its derivatives was investigated, showing a highly significant analgesic effect in animal models of pain. nih.gov These models are crucial for distinguishing between central and peripheral analgesic mechanisms and for establishing the potential of new compounds to alleviate pain. researchgate.net

Table 2: In Vivo Evaluation of Pyridine and Piperidine Analogues in Inflammation and Pain Models

| Compound Class | Condition | Animal Model | Key Finding | Reference |

|---|---|---|---|---|

| Pyridine Carbothioamide Analogues | Inflammation | Complete Freund's Adjuvant Model (Rat) | Corroborated anti-inflammatory effects with a significant reduction in paw size. | nih.gov |

| Arylpyridin-2-yl Guanidine Derivative | Allergic Asthma | Mouse Model | A lead compound significantly inhibited inflammatory cell recruitment to the airways. | mdpi.com |

| 4-(4'-bromophenyl)-4-piperidinol Derivatives | Pain | Ex Vivo Pain Models (Mouse) | Exhibited a highly significant analgesic effect. | nih.gov |

Animal Models for Oncological Research

The in vivo evaluation of pyridine-containing compounds in animal models is a cornerstone of oncological research, providing critical evidence of anti-tumor efficacy. nih.gov Analogues structurally related to this compound have been assessed in various cancer models, particularly xenograft models where human tumor cells are implanted into immunocompromised mice.

A significant area of research has been the development of inhibitors for the CDC42 GTPase, a protein implicated in tumor progression, migration, and angiogenesis. nih.gov A class of trisubstituted pyrimidine (B1678525) compounds, which are structurally analogous to pyridines and feature a piperidine moiety, have demonstrated notable in vivo anticancer efficacy. researchgate.net The lead compound ARN22089 was found to inhibit the growth of BRAF mutant mouse melanomas and patient-derived xenografts (PDXs) in vivo. nih.gov Further optimization led to compounds like ARN25499, which also showed efficacy in a PDX tumor mouse model. nih.govnih.gov

More directly related analogues include 2-amino-4-(1-piperidine) pyridine, which was investigated for its effects on colon cancer. In a mouse model, treatment with this compound resulted in a reduction in tumor growth, indicating its potential as an anticancer agent. researchgate.net Similarly, a novel pyridine derivative, identified as compound H42, was shown to repress cancer progression in a human ovarian cancer cell xenograft model without causing obvious toxicity to the animals. ijpras.com Research into 2,4,6-trisubstituted pyridine derivatives also found them to be highly potent in in vivo models of renal and prostate cancer. nih.gov These studies underscore the importance of animal models in confirming the therapeutic potential of novel pyridine analogues identified through in vitro screening.

Table 3: In Vivo Antitumor Activity of Pyridine Analogues

| Compound/Analogue Class | Cancer Type | Animal Model | Key Finding | Reference |

|---|---|---|---|---|

| ARN22089 (Pyrimidine analogue) | Melanoma | Patient-Derived Xenograft (PDX) Mouse Model | Inhibited tumor growth. | researchgate.netnih.gov |

| ARN25499 (Pyrimidine analogue) | Not Specified | Patient-Derived Xenograft (PDX) Mouse Model | Demonstrated in vivo efficacy. | nih.govnih.gov |

| 2-amino-4-(1-piperidine) pyridine | Colon Cancer | Mouse Model | Reduced tumor growth in vivo. | researchgate.net |

| Compound H42 | Ovarian Cancer | Human Ovarian Cancer Cell Xenograft Model | Repressed cancer progression. | ijpras.com |

| 2,4,6-Trisubstituted Pyridines | Renal and Prostate Cancer | In Vivo Models | Exhibited high potency against renal and prostate tumors. | nih.gov |

Metabolism and Pharmacokinetic Studies Preclinical of 3,5 Dichloro 2 Piperidin 4 Yl Pyridine

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes, Hepatocytes)

The in vitro metabolic stability of a compound is a crucial early indicator of its in vivo half-life and clearance. This assessment is typically performed using liver microsomes or hepatocytes from various species, including humans. These systems contain the primary enzymes responsible for drug metabolism.

For a compound like 3,5-dichloro-2-(piperidin-4-yl)pyridine, metabolic stability assays would involve incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. The presence of cofactors such as NADPH is essential for the function of cytochrome P450 enzymes, which are major contributors to drug metabolism.

Key Parameters Determined from In Vitro Metabolic Stability Assays:

| Parameter | Description |

| Half-life (t½) | The time it takes for 50% of the parent compound to be metabolized. |

| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a drug. |

Identification and Characterization of Major Metabolites

The identification of major metabolites is critical for understanding a compound's clearance pathways and for identifying any potentially active or toxic byproducts. This is typically achieved using techniques such as liquid chromatography-mass spectrometry (LC-MS) to analyze samples from in vitro metabolic stability assays.

For this compound, several metabolic pathways can be predicted based on its structure:

Oxidation of the Piperidine (B6355638) Ring: The piperidine ring is a common site for oxidation, which can lead to the formation of hydroxylated metabolites or further oxidation to ketones.

Oxidation of the Pyridine (B92270) Ring: The pyridine ring can also undergo oxidation, potentially forming N-oxides or hydroxylated derivatives.

Dehydrogenation of the Piperidine Ring: The piperidine ring could be dehydrogenated to form a tetrahydropyridine (B1245486) or pyridine metabolite.

Conjugation: Following oxidation, the resulting metabolites can undergo phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion.

Hypothetical Major Metabolites of this compound:

| Metabolite | Potential Site of Metabolism | Metabolic Reaction |

| Hydroxylated Piperidine Metabolite | Piperidine Ring | Oxidation |

| Pyridine N-oxide Metabolite | Pyridine Ring Nitrogen | Oxidation |

| Dehydrogenated Piperidine Metabolite | Piperidine Ring | Dehydrogenation |

| Glucuronide Conjugate | Hydroxylated Metabolite | Glucuronidation |

In Vivo Pharmacokinetic Profiling in Preclinical Animal Species

In vivo pharmacokinetic studies in animal models such as mice, rats, and dogs are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism. These studies provide critical data for predicting human pharmacokinetics.

Following administration (e.g., oral or intravenous), the concentration of this compound and its major metabolites would be measured in plasma, urine, and feces over time.

Absorption: The bioavailability of the compound after oral administration would be determined by comparing the plasma concentration-time curve to that of intravenous administration. The physicochemical properties of this compound, such as its solubility and lipophilicity, would influence its absorption.

Distribution: The volume of distribution (Vd) would indicate the extent to which the compound distributes into tissues. A high Vd would suggest extensive tissue distribution.

Excretion: The primary routes of excretion (renal or fecal) would be identified by analyzing the amount of parent compound and metabolites in urine and feces.

Significant differences in drug metabolism can exist between preclinical animal species and humans. These differences are often due to variations in the expression and activity of drug-metabolizing enzymes. For example, certain cytochrome P450 isoforms may be more active in one species than another, leading to different metabolic profiles and clearance rates. Understanding this variability is crucial for extrapolating preclinical data to humans. Studies on other compounds with similar structural features have shown that interspecies differences can impact both the rate and the pathways of metabolism.

Prediction of Metabolic Pathways and Vulnerabilities for Optimization

Based on the structure of this compound, several metabolic vulnerabilities can be predicted. Both the dichlorinated pyridine and the piperidine ring are potential sites for metabolism. The identification of metabolically labile sites is a key aspect of drug discovery, as it allows for chemical modifications to improve the compound's pharmacokinetic properties.

Future Perspectives and Research Directions for 3,5 Dichloro 2 Piperidin 4 Yl Pyridine

Development of Next-Generation Synthetic Methodologies for Enhanced Diversity

The exploration of the chemical space around the 3,5-dichloro-2-(piperidin-4-yl)pyridine core is fundamental to establishing robust structure-activity relationships (SAR) and identifying candidates with optimized pharmacological profiles. Future synthetic efforts will need to focus on methodologies that allow for the rapid and efficient generation of diverse libraries of analogs.

Key Strategies:

Diversity-Oriented Synthesis (DOS): DOS strategies will be instrumental in creating structurally complex and diverse molecules from simple starting materials. cam.ac.uk This approach, which emphasizes the variation of the molecular scaffold, can lead to the discovery of compounds with novel biological activities. cam.ac.uk

Late-Stage Functionalization: Developing methods for the selective modification of the pyridine (B92270) and piperidine (B6355638) rings at a late stage in the synthetic sequence will be highly valuable. This allows for the rapid diversification of advanced intermediates, accelerating the exploration of SAR.

Hydrogenation of Pyridine Precursors: The hydrogenation of appropriately substituted pyridine precursors is a common and effective method for the synthesis of the piperidine core. nih.govresearchgate.net Future research could focus on developing more efficient and stereoselective catalytic systems for this transformation, enabling access to a wider range of stereoisomers. nih.gov

Multicomponent Reactions: One-pot multicomponent reactions offer an efficient route to highly functionalized piperidine scaffolds. mdpi.com Exploring novel multicomponent reactions involving pyridine-based starting materials could significantly streamline the synthesis of complex derivatives.

| Synthetic Strategy | Description | Potential Advantages |

| Diversity-Oriented Synthesis (DOS) | Employs a variety of reaction pathways to generate a wide range of structurally distinct molecules from a common starting material. | Access to novel chemical scaffolds and a broader exploration of chemical space. |

| Late-Stage Functionalization | Introduction of chemical modifications at the final stages of a synthetic route. | Rapid generation of analogs from a common advanced intermediate, accelerating SAR studies. |

| Catalytic Hydrogenation | Reduction of a pyridine ring to a piperidine ring using a catalyst and hydrogen gas. | A well-established and reliable method for piperidine synthesis. nih.gov |

| Multicomponent Reactions | A reaction where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. | Increased efficiency, reduced waste, and rapid access to complex molecules. mdpi.com |

Advanced Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

To rationalize the ever-growing amount of biological data and to guide the design of new, more potent, and selective analogs, advanced computational approaches are indispensable. Quantitative Structure-Activity Relationship (QSAR) modeling and cheminformatics will play a pivotal role in the optimization of leads derived from the this compound scaffold.

3D-QSAR, for instance, provides insights into the three-dimensional structural requirements for biological activity, helping to understand the non-bonded interactions between a ligand and its target. mdpi.com By building robust and predictive QSAR models, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby saving time and resources. researchgate.netwjpsonline.com These models can quantitatively relate the chemical structure of a series of compounds to their biological activity. nih.gov

Future computational efforts should focus on:

Development of Predictive 3D-QSAR Models: Construction of models to correlate the 3D structural features of derivatives with their biological activities. mdpi.com

Pharmacophore Modeling: Identifying the key chemical features responsible for biological activity to guide the design of new molecules with improved properties.

Virtual Screening: Employing computational methods to screen large virtual libraries of compounds to identify those with a high likelihood of binding to the target of interest.

ADMET Prediction: Using in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to identify candidates with favorable drug-like properties early in the discovery process.

Exploration of Novel Biological Targets and Polypharmacology Potential

While initial studies may focus on a primary biological target, the this compound scaffold may possess the potential to interact with multiple biological targets. This concept, known as polypharmacology, is gaining increasing attention in drug discovery, particularly in complex diseases like cancer where targeting multiple pathways can be more effective. nih.gov Many pyridine-based compounds have been identified as kinase inhibitors, a class of drugs often associated with polypharmacology. nih.govnih.gov

Future research in this area should include:

Target Deconvolution Studies: For derivatives identified through phenotypic screening, determining the specific molecular target(s) responsible for the observed biological effect is crucial.

Kinase Profiling: Screening promising compounds against a broad panel of kinases to identify their selectivity profile and potential off-target effects. nih.gov

Systems Biology Approaches: Integrating experimental data with computational models to understand how a compound affects cellular networks and to predict its polypharmacological effects.

Exploration of New Therapeutic Areas: The diverse biological activities reported for pyridine derivatives suggest that analogs of this compound could be explored for a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases. nih.govnih.gov

Integration of Omics Technologies in Preclinical Research

The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—into preclinical research can provide a comprehensive understanding of a drug candidate's mechanism of action, identify biomarkers for patient stratification, and uncover potential safety liabilities. nih.govcrownbio.com These technologies are powerful tools for generating hypotheses and for the in-depth characterization of the biological effects of novel compounds. unimi.it

Specific applications of omics technologies in the preclinical development of this compound derivatives include:

Mechanism of Action Studies: Using transcriptomics (RNA-seq) and proteomics to identify changes in gene and protein expression in cells or tissues treated with a compound, providing insights into the pathways it modulates.

Biomarker Discovery: Identifying genetic or protein biomarkers that correlate with a compound's efficacy or toxicity, which can be used to select patients who are most likely to respond to the drug in clinical trials. frontlinegenomics.com

Toxicity Profiling: Employing metabolomics and proteomics to detect early signs of toxicity in preclinical models, allowing for the selection of candidates with better safety profiles.

Single-Cell and Spatial Omics: These cutting-edge technologies can provide a more granular view of a drug's effects on different cell types within a tissue, which is particularly relevant for understanding its impact in the context of a complex disease microenvironment. frontlinegenomics.com

| Omics Technology | Application in Preclinical Research |

| Genomics | Identifies genetic mutations that may confer sensitivity or resistance to a drug. |

| Transcriptomics | Measures changes in gene expression to elucidate a compound's mechanism of action. |

| Proteomics | Analyzes changes in protein levels and post-translational modifications to understand downstream signaling effects. |

| Metabolomics | Profiles changes in small molecule metabolites to assess metabolic effects and potential toxicity. |

Design of Targeted Delivery Systems for this compound Derivatives

To enhance the therapeutic index of potent this compound derivatives, the development of targeted delivery systems is a promising avenue of research. These systems are designed to increase the concentration of a drug at the site of action while minimizing its exposure to healthy tissues, thereby improving efficacy and reducing side effects. wikipedia.org

Potential targeted delivery strategies include:

Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Surface modification of liposomes with targeting ligands can direct them to specific cells or tissues.

Polymeric Micelles: These are self-assembling nanostructures formed from amphiphilic block copolymers that can solubilize poorly water-soluble drugs in their hydrophobic core. researchgate.net

Nanoparticles: Biodegradable polymeric nanoparticles can be formulated to provide controlled release of the encapsulated drug and can be surface-functionalized for active targeting.

Antibody-Drug Conjugates (ADCs): For derivatives with potent cytotoxic activity, conjugation to a monoclonal antibody that recognizes a tumor-specific antigen can provide highly targeted delivery to cancer cells.

The development of such advanced delivery systems could be particularly beneficial for potent derivatives of this compound, enabling their progression towards clinical applications with an improved safety and efficacy profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 3,5-Dichloro-2-(piperidin-4-yl)pyridine?

- Methodological Answer : Synthesis typically involves coupling piperidine derivatives with chlorinated pyridine precursors under alkaline conditions (e.g., NaOH in dichloromethane). Critical parameters include reaction temperature (25–40°C), stoichiometric control of reagents, and inert atmosphere to prevent side reactions . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Monitoring by TLC and HPLC ensures intermediate purity .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ identifies substituent positions (e.g., piperidinyl proton splitting patterns and pyridine ring shifts) .

- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves absolute configuration and bond angles. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₁₀H₁₂Cl₂N₂: 231.12 g/mol) .

Q. What safety protocols are critical during experimental handling?

- Methodological Answer : Use fume hoods for aerosol prevention, nitrile gloves, and lab coats. In case of skin contact, wash immediately with soap/water; for eye exposure, flush with saline for 15 minutes. Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can hydrogen-bonding interactions in the crystal lattice be systematically analyzed?

- Methodological Answer : Apply graph set analysis (GSA) to categorize hydrogen bonds (e.g., R₂²(8) motifs). Use software like Mercury to map donor-acceptor distances and angles from crystallographic data (CIF files). Compare with Etter’s rules to predict packing motifs .

Q. What computational methods resolve conformational ambiguities in the piperidine ring?

- Methodological Answer : Employ Cremer-Pople puckering coordinates to quantify ring non-planarity. Optimize geometries using DFT (B3LYP/6-31G*) and compare with X-ray torsion angles. Analyze pseudorotation barriers via relaxed potential energy scans .

Q. How to address contradictions between experimental and computational data (e.g., bond lengths or spectroscopic shifts)?

- Methodological Answer :

- Bond Lengths : Cross-validate X-ray data (thermal ellipsoids) with neutron diffraction or gas-phase electron diffraction.

- NMR Shifts : Reconcile experimental peaks with DFT-calculated chemical shifts (GIAO method) using solvent correction models (e.g., PCM) .

Q. What strategies validate the structure when twinning or disorder complicates crystallographic refinement?

- Methodological Answer : Use SHELXL’s TWIN/BASF commands for twinned data. For disorder, apply PART/SUMP constraints and refine occupancies iteratively. Validate with R₁ (≤5%) and GooF (0.8–1.2) metrics .

Q. How to design structure-activity relationship (SAR) studies for biological targeting?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products